An In-depth Technical Guide to 2,4-Dichloro-6-ethyl-5-fluoropyrimidine
An In-depth Technical Guide to 2,4-Dichloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-ethyl-5-fluoropyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structural features, including the reactive chloro groups and the fluorine substituent, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine, with a focus on its role as a key intermediate in the production of pharmaceutical agents.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 137234-85-6 | [1] |
| Molecular Formula | C₆H₅Cl₂FN₂ | [1] |
| Molecular Weight | 195.02 g/mol | [1] |
| Appearance | White powder | [2] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for preparing similar dichloropyrimidine derivatives. A general plausible synthetic pathway is outlined below.
General Synthetic Approach
The synthesis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine likely involves the chlorination of a corresponding pyrimidinone precursor. A potential synthetic workflow is depicted in the following diagram.
Caption: A plausible synthetic route to the target compound.
This process would likely involve reacting 6-ethyl-5-fluorouracil with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), possibly in the presence of a base or catalyst to facilitate the conversion of the hydroxyl groups to chloro groups.
Reactivity
The reactivity of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine is primarily dictated by the two chlorine atoms attached to the pyrimidine ring. These chloro groups are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at the 2- and 4-positions. This reactivity is the basis for its utility as a synthetic intermediate. The fluorine atom at the 5-position influences the electronic properties of the pyrimidine ring, which can affect the regioselectivity and rate of these substitution reactions.
Applications in Drug Development
The principal application of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine in the pharmaceutical industry is as a key intermediate in the synthesis of the broad-spectrum antifungal agent, Voriconazole.[1]
Role in Voriconazole Synthesis
Voriconazole is a triazole antifungal medication used to treat serious fungal infections. The synthesis of Voriconazole involves the coupling of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine with a substituted triazole side chain. The dichloro-pyrimidine core provides the necessary scaffold for the final drug molecule.
The following diagram illustrates the logical relationship of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine as a key building block in the synthesis of Voriconazole.
Caption: Intermediate role in Voriconazole synthesis.
Potential for Further Drug Discovery
Beyond its role in the synthesis of Voriconazole, the 2,4-Dichloro-6-ethyl-5-fluoropyrimidine scaffold holds potential for the development of other novel therapeutic agents. The pyrimidine core is a common feature in many biologically active compounds, and the presence of reactive chloro groups allows for the generation of diverse chemical libraries for screening against various biological targets. Derivatives of similar dichloropyrimidines have been investigated for their potential as kinase inhibitors and for the treatment of non-small cell lung cancer, suggesting that this scaffold could be a valuable starting point for the design of new targeted therapies.[3]
Safety and Handling
As with any halogenated organic compound, 2,4-Dichloro-6-ethyl-5-fluoropyrimidine should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,4-Dichloro-6-ethyl-5-fluoropyrimidine is a valuable chemical intermediate with a crucial role in the synthesis of the antifungal drug Voriconazole. Its reactive nature and the presence of the pyrimidine core make it an attractive scaffold for the development of new pharmaceutical compounds. While detailed public data on some of its physical properties and a specific, step-by-step synthesis protocol are limited, its importance in medicinal chemistry is well-established. Further research into the synthesis and biological activities of novel derivatives of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine could lead to the discovery of new and improved therapeutic agents.
References
- 1. 137234-85-6|2,4-Dichloro-6-ethyl-5-fluoropyrimidine|BLD Pharm [bldpharm.com]
- 2. 2,4-DICHLORO-6-ETHYL-5-FLUOROPYRIMIDINE, CasNo.137234-85-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
